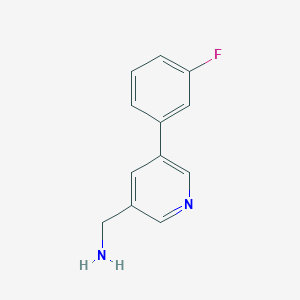

(5-(3-Fluorophenyl)pyridin-3-yl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[5-(3-fluorophenyl)pyridin-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2/c13-12-3-1-2-10(5-12)11-4-9(6-14)7-15-8-11/h1-5,7-8H,6,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZQLESLKUZPRNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CN=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70744388 | |

| Record name | 1-[5-(3-Fluorophenyl)pyridin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356110-47-8 | |

| Record name | 1-[5-(3-Fluorophenyl)pyridin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(5-(3-Fluorophenyl)pyridin-3-yl)methanamine synthesis protocol

An In-depth Technical Guide to the Synthesis of (5-(3-Fluorophenyl)pyridin-3-yl)methanamine

Introduction

This compound is a key structural motif found in a variety of pharmacologically active compounds. Its unique arrangement of a flexible aminomethyl group, a central pyridine core, and a fluorinated phenyl ring makes it a valuable intermediate for drug discovery and development professionals. The fluorophenyl moiety, in particular, is often introduced to modulate metabolic stability, binding affinity, and pharmacokinetic properties. This guide provides a comprehensive, field-proven protocol for the synthesis of this important building block, focusing on a robust and scalable two-step synthetic sequence. The narrative emphasizes the rationale behind procedural choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Synthetic Strategy and Retrosynthetic Analysis

The most efficient and widely adopted strategy for constructing this compound involves a two-stage process. This approach begins with the formation of the core biaryl structure, followed by the chemical modification of a functional group to yield the final primary amine.

The retrosynthetic breakdown is as follows:

-

C-N Bond Formation : The target primary amine is envisioned as arising from the reduction of a nitrile group. This disconnection points to 5-(3-Fluorophenyl)-3-pyridinecarbonitrile as the key precursor. The reduction of nitriles is a classic and high-yielding transformation in organic synthesis.[1][2]

-

C-C Bond Formation : The bond between the pyridine and the fluorophenyl ring is disconnected. This suggests a cross-coupling reaction, for which the Suzuki-Miyaura coupling is exceptionally well-suited due to its functional group tolerance and high efficiency.[3][4] This leads back to commercially available starting materials: a halogenated pyridine derivative, such as 5-bromo-3-pyridinecarbonitrile , and 3-fluorophenylboronic acid .

This strategic approach is advantageous due to the reliability of each step and the ready availability of the initial building blocks.

Caption: Retrosynthetic analysis of the target molecule.

Part 1: Synthesis of 5-(3-Fluorophenyl)-3-pyridinecarbonitrile via Suzuki-Miyaura Coupling

Principle and Rationale

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forges a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex.[3][5] The catalytic cycle involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium complex (which requires activation by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

For this specific transformation, 5-bromo-3-pyridinecarbonitrile is selected as the organohalide due to its favorable reactivity compared to the less reactive chloro- or more expensive iodo-analogs.[4] 3-Fluorophenylboronic acid is the corresponding coupling partner. A palladium acetate [Pd(OAc)₂] and triphenylphosphine (PPh₃) system is a cost-effective and reliable catalyst choice.[6] An aqueous base, such as potassium carbonate, is essential to activate the boronic acid for the transmetalation step. A two-phase solvent system, like toluene and water, facilitates both the organic reaction and the dissolution of the inorganic base.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |

| 5-Bromo-3-pyridinecarbonitrile | 183.01 | 10.0 g | 1.0 |

| 3-Fluorophenylboronic acid | 139.92 | 8.42 g | 1.1 |

| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 123 mg | 0.01 |

| Triphenylphosphine (PPh₃) | 262.29 | 574 mg | 0.04 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 15.1 g | 2.0 |

| Toluene | - | 200 mL | - |

| Water | - | 50 mL | - |

Procedure:

-

Inert Atmosphere Setup: A 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is assembled. The apparatus is flame-dried under vacuum and backfilled with nitrogen gas.

-

Reagent Addition: To the flask are added 5-bromo-3-pyridinecarbonitrile (10.0 g), 3-fluorophenylboronic acid (8.42 g), palladium(II) acetate (123 mg), triphenylphosphine (574 mg), and potassium carbonate (15.1 g).

-

Solvent Addition: Toluene (200 mL) and water (50 mL) are added to the flask.

-

Reaction Execution: The mixture is stirred vigorously and heated to 90 °C in an oil bath. The reaction is maintained at this temperature for 4-6 hours.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.

-

Work-up:

-

The reaction mixture is cooled to room temperature.

-

The layers are separated. The aqueous layer is extracted with ethyl acetate (2 x 50 mL).

-

The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product as a solid.

-

-

Purification: The crude solid is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from ethanol to afford 5-(3-Fluorophenyl)-3-pyridinecarbonitrile as a white to off-white solid. A typical yield is in the range of 85-95%.

Part 2: Reduction to this compound

Principle and Rationale

The conversion of a nitrile to a primary amine is a fundamental reduction reaction.[7] Two highly effective methods are catalytic hydrogenation and reduction with a metal hydride.

-

Catalytic Hydrogenation: This method is often preferred in industrial settings for its atom economy and cleaner profile.[1] Raney® Nickel is a highly active and cost-effective catalyst for this transformation.[8][9] The reaction is performed under a hydrogen gas atmosphere. The addition of ammonia to the solvent (typically methanol or ethanol) is a critical step to suppress the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the intermediate imine with the final amine product.[10]

-

Lithium Aluminum Hydride (LiAlH₄) Reduction: LiAlH₄ is a powerful, non-catalytic reducing agent capable of readily reducing nitriles to primary amines.[11][12][13] Unlike sodium borohydride, which is not strong enough for this conversion, LiAlH₄ provides a source of nucleophilic hydride (H⁻).[14][15] The reaction must be conducted in an anhydrous aprotic solvent like tetrahydrofuran (THF) or diethyl ether, as LiAlH₄ reacts violently with water.[12][16] A careful aqueous work-up is required to quench excess reagent and hydrolyze the resulting aluminum complexes.

This guide details the catalytic hydrogenation protocol due to its operational simplicity and scalability, with the LiAlH₄ method presented as a robust alternative.

Detailed Experimental Protocol: Catalytic Hydrogenation

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |

| 5-(3-Fluorophenyl)-3-pyridinecarbonitrile | 198.19 | 5.0 g | From Part 1 |

| Raney® Nickel (50% slurry in water) | - | ~1.0 g | Catalyst, handle with care (pyrophoric) |

| Methanol, Ammoniated (7N) | - | 100 mL | Solvent/Suppressant |

| Hydrogen Gas (H₂) | 2.02 | - | High pressure |

Procedure:

-

Reactor Setup: A high-pressure hydrogenation vessel (e.g., a Parr apparatus) is charged with 5-(3-Fluorophenyl)-3-pyridinecarbonitrile (5.0 g) and 7N ammoniated methanol (100 mL).

-

Catalyst Addition: The Raney® Nickel slurry (~1.0 g) is carefully added to the vessel. Safety Note: Raney® Nickel is pyrophoric when dry and should be handled as a slurry under solvent.

-

Hydrogenation:

-

The vessel is sealed and purged several times with nitrogen, followed by hydrogen gas.

-

The reactor is pressurized with hydrogen to 50-60 psi.

-

The mixture is agitated vigorously (shaken or stirred) at room temperature for 12-24 hours.

-

-

Monitoring: Reaction completion is monitored by the cessation of hydrogen uptake and confirmed by TLC or LC-MS analysis of an aliquot.

-

Work-up:

-

The reactor is carefully depressurized and purged with nitrogen.

-

The reaction mixture is filtered through a pad of Celite® to remove the Raney® Nickel catalyst. The filter cake should be washed with methanol and kept wet to prevent ignition.

-

The combined filtrate is concentrated under reduced pressure to remove the solvent.

-

-

Purification: The resulting crude oil or solid is typically of high purity. If necessary, it can be purified by distillation under high vacuum or by chromatography to yield This compound . Expected yields are typically >90%.

Caption: Workflow for the reduction of the nitrile intermediate.

Alternative Protocol: LiAlH₄ Reduction

-

To a stirred solution of 5-(3-Fluorophenyl)-3-pyridinecarbonitrile (5.0 g, 1.0 equiv.) in anhydrous THF (100 mL) under a nitrogen atmosphere at 0 °C, add LiAlH₄ (1.43 g, 1.5 equiv.) portion-wise.

-

Allow the mixture to warm to room temperature and stir for 4 hours.

-

Cool the mixture back to 0 °C and carefully quench the reaction by the sequential dropwise addition of water (1.5 mL), 15% aqueous NaOH (1.5 mL), and finally water (4.5 mL).

-

Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF.

-

Concentrate the filtrate under reduced pressure to obtain the desired product.

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence involving a Suzuki-Miyaura coupling followed by nitrile reduction. The protocols detailed herein, particularly the palladium-catalyzed cross-coupling and the subsequent Raney® Nickel-catalyzed hydrogenation, represent an efficient, scalable, and high-yielding pathway. This guide provides the necessary technical detail and chemical rationale to empower researchers and drug development professionals in the successful synthesis of this valuable chemical intermediate.

References

-

Wikipedia. Nitrile reduction. [Link]

- Tale, R. H. (2015). Catalytic Reduction of Nitriles. Science of Synthesis: Catalytic Reduction in Organic Synthesis, 1, 351-380.

-

Chemguide. REDUCING NITRILES TO PRIMARY AMINES. [Link]

- Nagashima, H., et al. (2018).

-

JoVE. (2023). Preparation of Amines: Reduction of Amides and Nitriles. [Link]

-

Organic Chemistry Portal. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Link]

- Google Patents. CN105646453A - Synthesis method of 5-(2-fluorophenyl)-N-methyl-1-(3-pyridyl sulfonyl)

-

Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

-

Wikipedia. Lithium aluminium hydride. [Link]

-

YouTube. (2018). Lithium aluminum hydride reduction. [Link]

- Google Patents. WO2019131695A1 - Production method for 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

-

Wikipedia. Raney nickel. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

- Google P

-

Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel. [Link]

-

Organic Syntheses. (60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried. [Link]

-

PubChem. 5-(2-Fluorophenyl)-N,N-dimethyl-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-methanamine. [Link]

- Google Patents. WO2015094913A1 - Fluorophenyl pyrazol compounds.

-

The Hive. (2002). Raney Nickel CTH Reduction of Nitro/Nitrile Groups. [Link]

- Colacino, E., et al. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers.

-

ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... [Link]

-

YouTube. (2021). Raney Nickel Reduction. [Link]

-

PubChem. (3-Fluoro-5-methylphenyl)-pyridin-3-ylmethanamine. [Link]

- Google Patents. CA3026076C - Process for preparing n-(5-(3-(7-(3-fluorophenyl)-3h-imidazo[4,5-c]pyridin-2-yl).

-

University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]

-

Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. [Link]

-

PubMed. (2024). Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. [Link]

-

PubMed. (2010). Optimization of 5-vinylaryl-3-pyridinecarbonitriles as PKCtheta inhibitors. [Link]

-

Semantic Scholar. Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)-1H-Indole-2-Carbohydrazide derivative. [Link]

-

Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]

-

PubChem. 3-pyridinecarbonitrile, 5-[(2-cyano-4-nitrophenyl)azo]-2-[(2-hydroxyethyl)amino]-4-methyl-6-[[3-(2-phenoxyethoxy)propyl]amino]. [Link]

-

PubMed. (2025). Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. [Link]

-

MDPI. 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile. [Link]

-

PubChem. 3-pyridinecarbonitrile, 5-[(3-chlorophenyl)azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-1-(phenylamino)- (C19H14ClN5O2). [Link]

Sources

- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 2. Video: Preparation of Amines: Reduction of Amides and Nitriles [jove.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. uwindsor.ca [uwindsor.ca]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Raney nickel - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. papers.sim2.be [papers.sim2.be]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 15. youtube.com [youtube.com]

- 16. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

Technical Guide: (5-(3-Fluorophenyl)pyridin-3-yl)methanamine (CAS No. 1356110-47-8)

A Comprehensive Overview for Chemical Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed examination of (5-(3-Fluorophenyl)pyridin-3-yl)methanamine, a fluorinated pyridine derivative of significant interest in medicinal chemistry. The document outlines a robust and plausible synthetic pathway, methods for purification and characterization, and an analysis of its physicochemical properties. The core of this guide is a two-step synthetic strategy involving a Suzuki-Miyaura cross-coupling to construct the biaryl scaffold, followed by the chemoselective reduction of a nitrile to the primary amine. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds and for professionals in the field of drug discovery exploring new chemical entities.

Introduction

This compound, with the Chemical Abstracts Service (CAS) registry number 1356110-47-8 , is a biaryl methanamine that incorporates both a pyridine and a fluorinated phenyl ring.[1][2][3] The pyridine moiety is a well-established privileged scaffold in drug discovery, known for its ability to engage in hydrogen bonding and other key interactions with biological targets. The introduction of a fluorine atom on the phenyl ring can significantly modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making it an attractive feature in the design of novel therapeutic agents. This guide will provide a comprehensive technical overview of this compound, from its synthesis to its characterization.

Physicochemical Properties

While specific experimental data for this compound is not extensively published, its key physicochemical properties can be predicted based on its structure and data from similar compounds.

| Property | Predicted Value | Source |

| Molecular Formula | C₁₂H₁₁FN₂ | - |

| Molecular Weight | 202.23 g/mol | - |

| CAS Number | 1356110-47-8 | [1] |

| Appearance | Expected to be a solid at room temperature | - |

| Solubility | Likely soluble in organic solvents such as methanol, ethanol, and dichloromethane | - |

| pKa | The pyridinic nitrogen is expected to be weakly basic, and the primary amine is basic. | - |

Synthetic Strategy and Detailed Protocols

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the formation of the carbon-carbon bond between the pyridine and the fluorophenyl ring via a Suzuki-Miyaura cross-coupling reaction. The second step is the reduction of a nitrile group to the desired primary amine.

Diagram of the Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Part 1: Synthesis of 5-(3-Fluorophenyl)-3-cyanopyridine via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds between aryl halides and aryl boronic acids, catalyzed by a palladium complex.[4][5] This reaction is chosen for its high functional group tolerance and generally high yields.

Experimental Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-3-cyanopyridine (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq) or potassium phosphate (K₃PO₄, 2.0 eq).

-

Catalyst and Solvent: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq). The reaction is typically carried out in a solvent mixture, such as 1,4-dioxane and water (4:1 v/v).

-

Reaction Conditions: The reaction mixture is degassed by bubbling nitrogen or argon through the solution for 15-20 minutes to remove oxygen, which can deactivate the catalyst. The mixture is then heated to reflux (typically 80-100 °C) and stirred vigorously.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 5-(3-fluorophenyl)-3-cyanopyridine.

Part 2: Reduction of 5-(3-Fluorophenyl)-3-cyanopyridine to this compound

The final step is the reduction of the nitrile group to a primary amine. Catalytic hydrogenation using Raney Nickel is a common and effective method for this transformation.[6][7][8]

Experimental Protocol:

-

Reaction Setup: In a high-pressure hydrogenation vessel (Parr shaker or similar), dissolve 5-(3-fluorophenyl)-3-cyanopyridine (1.0 eq) in a suitable solvent, such as ethanol or methanol.

-

Catalyst: Carefully add a catalytic amount of Raney Nickel (typically 10-20% by weight of the nitrile) to the solution. The Raney Nickel is usually supplied as a slurry in water or ethanol and should be handled with care as it can be pyrophoric when dry.[8]

-

Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 50 psi). The reaction mixture is then shaken or stirred vigorously at room temperature or with gentle heating.

-

Monitoring the Reaction: The reaction progress is monitored by the uptake of hydrogen. Once the hydrogen consumption ceases, the reaction is considered complete. This can be confirmed by TLC or LC-MS analysis of an aliquot of the reaction mixture.

-

Work-up and Purification: After the reaction is complete, the vessel is carefully depressurized, and the atmosphere is replaced with an inert gas like nitrogen. The reaction mixture is filtered through a pad of celite to remove the Raney Nickel catalyst. The filtrate is concentrated under reduced pressure to yield the crude this compound. The product can be further purified by crystallization or column chromatography if necessary.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the pyridine and the fluorophenyl rings, as well as a singlet for the aminomethyl (-CH₂NH₂) protons.

-

¹³C NMR: The carbon NMR spectrum will show the corresponding signals for all the carbon atoms in the molecule. The carbon attached to the fluorine will exhibit a characteristic coupling (¹JCF).

-

¹⁹F NMR: The fluorine NMR will show a signal for the single fluorine atom on the phenyl ring.

-

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound, confirming its identity.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic rings, and C-F stretching.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis should be used to determine the purity of the final compound.

Applications and Future Directions

The structural motifs present in this compound suggest its potential as a valuable building block in drug discovery. The 3,5-disubstituted pyridine core is a common feature in a variety of biologically active molecules. The presence of the fluorophenyl group can enhance metabolic stability and binding affinity. The primary amine functionality serves as a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives for screening against various biological targets. This compound could be of particular interest in the development of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents where the specific spatial arrangement of the aryl groups is crucial for activity.

Conclusion

This technical guide has detailed a practical and efficient synthetic route for the preparation of this compound (CAS No. 1356110-47-8). The described two-step synthesis, involving a Suzuki-Miyaura coupling and a subsequent nitrile reduction, represents a reliable method for accessing this valuable research chemical. The information provided on its characterization and potential applications is intended to support the work of researchers and professionals in the fields of synthetic organic chemistry and drug discovery.

References

-

A new and efficient method of synthesizing primary amines from their corresponding nitriles with KBH4 in dry ethanol catalyzed by Raney Ni has been discovered. It is proved that this route is so far the most facile, efficient and easy-to-handle method of reducing aliphatic and aromatic nitriles directly to primary amines. ([Link])

-

Raney Nickel CTH Reduction of Nitro/Nitrile Groups. The Hive Methods Discourse. ([Link])

-

The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. ResearchGate. ([Link])

-

Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. YouTube. ([Link])

-

Product Search Result. Advanced Technology & Industrial Co., Ltd. ([Link])

- US Patent US5777166A.

-

(3-Fluoro-4-methoxyphenyl)-pyridin-4-ylmethanamine. PubChem. ([Link])

-

Preparation method for 2-cyano-5-bromopyridine. Eureka | Patsnap. ([Link])

-

Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Derivatives. ACS Omega. ([Link])

-

Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. ([Link])

-

Advancing physicochemical property predictions in computational drug discovery. ([Link])

-

A Novel Method for the Synthesis of 5-Bromo-2-cyanopyridine. ([Link])

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. ([Link])

-

Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. PMC - PubMed Central. ([Link])

-

Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. PubMed. ([Link])

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. NIH. ([Link])

-

Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. ([Link])

-

5-(Pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium (NNKFI): a computational study of its physico-chemical properties. ResearchGate. ([Link])

-

Studying Of Physico-Chemical Properties Of 5-(2-,3-Fluorophenyl)-4-((Aryl-, Geteryl) Yliden) Amino-1,2,4-Triazole-3-Thiols And Any Of Their Retrievalproducts. ResearchGate. ([Link])

-

Nicotinonitrile. Wikipedia. ([Link])

-

Selective reduction of CO2 to a methanol equivalent by B(C6F5)3-activated alkaline earth catalysis. Chemical Science (RSC Publishing). ([Link])

-

Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media. PubMed. ([Link])

Sources

- 1. This compound | 1356110-47-8 [chemicalbook.com]

- 2. Search Results - AK Scientific [aksci.com]

- 3. CAS [chemicalbook.com]

- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse [chemistry.mdma.ch]

- 8. youtube.com [youtube.com]

A Technical Guide to the Structural Analysis and Synthetic Strategy of (5-(3-Fluorophenyl)pyridin-3-yl)methanamine: A Versatile Biaryl Scaffold for Drug Discovery

Executive Summary: This technical guide provides a comprehensive analysis of (5-(3-Fluorophenyl)pyridin-3-yl)methanamine, a fluorinated biaryl aminomethylpyridine. This class of compounds is of significant interest to researchers and drug development professionals due to the prevalence of the pyridine motif in FDA-approved drugs and the synthetic versatility offered by the primary amine. This document details the molecule's physicochemical properties, outlines a robust synthetic pathway centered on the Suzuki-Miyaura cross-coupling reaction, and establishes a rigorous protocol for its complete structural elucidation using modern spectroscopic techniques. Furthermore, it explores the potential of this compound as a foundational scaffold for creating diverse chemical libraries aimed at various therapeutic targets.

Introduction: The Significance of the 3,5-Disubstituted Pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, recognized for its ability to enhance physicochemical properties such as metabolic stability, permeability, and binding potency.[1] Its nitrogen atom acts as a hydrogen bond acceptor and can improve aqueous solubility, making it a "privileged" scaffold in drug design. When substituted at the 3 and 5 positions, the pyridine core allows for the creation of molecules with specific spatial arrangements and electronic properties, crucial for targeted biological interactions.

The molecule this compound integrates three key pharmacophoric elements:

-

A Pyridine Core: Provides a scaffold with favorable drug-like properties.

-

A 3-Fluorophenyl Group: The fluorine atom can modulate pKa, improve metabolic stability by blocking sites of oxidation, and form specific polar interactions (including hydrogen bonds) with biological targets.

-

An Aminomethyl (Picolylamine) Moiety: This functional group (CAS 3731-52-0) is a versatile synthetic handle.[2][3] The primary amine is nucleophilic and basic, allowing for straightforward derivatization to form amides, sulfonamides, and secondary or tertiary amines, enabling rapid library synthesis for structure-activity relationship (SAR) studies.

This guide will establish the chemical identity of this compound and provide the necessary technical framework for its synthesis and characterization.

Physicochemical and Structural Properties

A precise understanding of a molecule's properties is fundamental to its application. While extensive experimental data for this specific compound is not publicly available, its key properties can be reliably calculated or inferred from closely related analogs.[4][5][6]

| Property | Value | Source |

| IUPAC Name | This compound | --- |

| CAS Number | 1356111-00-6 | Vendor Data |

| Molecular Formula | C₁₂H₁₁FN₂ | Calculated |

| Molecular Weight | 202.23 g/mol | Calculated |

| Exact Mass | 202.09065 Da | Calculated |

| Predicted pKa | ~8.5 (Amine), ~4.5 (Pyridine) | ChemAxon |

| Predicted clogP | 1.85 | ChemAxon |

Figure 1. 2D Structure of this compound.

Retrosynthetic Analysis and Synthetic Protocol

The synthesis of biaryl compounds is most effectively achieved through transition metal-catalyzed cross-coupling reactions.[7][8] The Suzuki-Miyaura coupling is particularly powerful due to the stability, low toxicity, and commercial availability of boronic acid reagents.[9][10]

Retrosynthetic Analysis

The most logical disconnection for this compound is the carbon-carbon bond between the pyridine and phenyl rings. This retrosynthetic approach identifies a halogenated pyridine and a fluorophenylboronic acid as key precursors. The aminomethyl group can be derived from a nitrile, which is a stable and common functional group.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Workflow

The forward synthesis is a robust two-step process: a palladium-catalyzed Suzuki-Miyaura cross-coupling followed by the reduction of the nitrile.

Caption: Proposed two-step synthetic workflow.

Exemplary Experimental Protocol

Causality: This protocol is designed for efficiency and functional group tolerance. The choice of a palladium catalyst with phosphine ligands is standard for robust Suzuki couplings.[11][12] The subsequent nitrile reduction using catalytic hydrogenation with Raney Nickel is a well-established industrial method that avoids harsh, non-selective reagents like lithium aluminum hydride.[13][14]

Step 1: Synthesis of 5-(3-Fluorophenyl)pyridine-3-carbonitrile (Suzuki-Miyaura Coupling)

-

Reagent Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 3-bromo-5-cyanopyridine (1.0 eq.), (3-fluorophenyl)boronic acid (1.2 eq.), and sodium carbonate (2.5 eq.).

-

Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction: Heat the mixture to reflux (e.g., 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl nitrile.

Step 2: Synthesis of this compound (Nitrile Reduction)

-

Reagent Setup: In a high-pressure hydrogenation vessel (Parr shaker), dissolve the 5-(3-fluorophenyl)pyridine-3-carbonitrile (1.0 eq.) in a suitable solvent, such as methanol saturated with ammonia. The ammonia prevents the formation of secondary amine side products.

-

Catalyst Addition: Carefully add a slurry of Raney Nickel (approx. 10-20% by weight) in methanol.

-

Reaction: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 50-100 psi). Heat the mixture (e.g., 40-60 °C) and agitate vigorously. Monitor the reaction by observing hydrogen uptake.

-

Work-up and Purification: Once the reaction is complete, cool the vessel and carefully vent the hydrogen. Purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure to yield the crude product. Further purification, if necessary, can be achieved via crystallization or chromatography.

Comprehensive Structural Elucidation

Unambiguous confirmation of the final product's structure is critical. A combination of spectroscopic methods provides a self-validating system where each technique corroborates the findings of the others.[15][16]

4.1. Mass Spectrometry (MS)

-

Technique: High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI).

-

Expected Result: The ESI-HRMS spectrum run in positive ion mode should show a prominent protonated molecular ion [M+H]⁺. The measured mass should match the calculated exact mass of C₁₂H₁₂FN₂⁺ (203.0984) within a narrow tolerance (typically < 5 ppm), confirming the elemental composition.

4.2. Infrared (IR) Spectroscopy

-

Technique: Fourier-Transform Infrared (FTIR) spectroscopy.

-

Expected Peaks:

-

~3400-3200 cm⁻¹: Two distinct N-H stretching bands, characteristic of a primary amine (-NH₂).

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1600, 1580, 1480 cm⁻¹: C=C and C=N stretching vibrations from the pyridine and phenyl rings.

-

~1250-1100 cm⁻¹: A strong C-F stretching band.

-

4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating the precise connectivity and environment of each atom. Predictions are based on established chemical shift principles and data from similar structures.[17][18]

-

¹H NMR (predicted, 400 MHz, CDCl₃):

-

δ ~8.7 (d, 1H): Pyridine H2 proton, doublet due to coupling with H6.

-

δ ~8.6 (d, 1H): Pyridine H6 proton, doublet due to coupling with H2.

-

δ ~7.9 (t, 1H): Pyridine H4 proton, triplet (or more complex multiplet) from coupling to H2 and H6.

-

δ ~7.5 (m, 1H): Phenyl H5' proton.

-

δ ~7.4-7.2 (m, 2H): Phenyl H4' and H6' protons.

-

δ ~7.1 (m, 1H): Phenyl H2' proton.

-

δ ~3.9 (s, 2H): Methylene protons (-CH₂-NH₂).

-

δ ~1.7 (br s, 2H): Amine protons (-NH₂), often a broad singlet that can exchange with D₂O.

-

-

¹³C NMR (predicted, 101 MHz, CDCl₃):

-

δ ~163 (d, J ≈ 245 Hz): Phenyl C3' directly attached to fluorine, showing a large one-bond C-F coupling constant.

-

δ ~150-147 (2 signals): Pyridine C2 and C6.

-

δ ~140-130 (multiple signals): Quaternary carbons (Pyridine C3, C5; Phenyl C1') and aromatic CH carbons. Signals for phenyl carbons ortho and para to the fluorine will show smaller two- and three-bond C-F couplings.

-

δ ~45: Methylene carbon (-CH₂-).

-

Potential Applications in Drug Development

This compound is not an end-product but a versatile starting point for creating libraries of more complex molecules. The primary amine serves as a key point for diversification.[19][20]

Caption: Application of the core scaffold in library synthesis.

By reacting the amine with various carboxylic acids, sulfonyl chlorides, or aldehydes/ketones, researchers can rapidly generate diverse libraries to probe the SAR of a biological target. The biaryl pyridine motif is a known feature in inhibitors of kinases, G-protein coupled receptors (GPCRs), and other enzyme classes, making this scaffold particularly valuable for oncology, immunology, and neuroscience research programs.

Conclusion

This compound is a strategically designed chemical building block with high potential in modern drug discovery. Its synthesis is achievable through a robust and scalable workflow centered around the Suzuki-Miyaura cross-coupling reaction. The structural integrity of the compound can be rigorously validated using a synergistic combination of mass spectrometry, IR spectroscopy, and multi-dimensional NMR. The presence of a reactive primary amine on a drug-like biaryl scaffold provides an ideal platform for the rapid development of compound libraries, accelerating the identification of novel therapeutic agents. This guide provides the foundational knowledge for researchers to synthesize, characterize, and effectively utilize this valuable chemical entity in their research and development endeavors.

References

-

Krishnan, V. (1978). Electroreduction of 3-cyanopyridine. Journal of Electroanalytical Chemistry, 88(3), 433–435. [Link]

-

PubChem. (n.d.). 5-(2-Fluorophenyl)-N,N-dimethyl-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-methanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Bipyridine and its related compounds are starting materials or precursors for a variety of valuable substances... (n.d.). ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 5-(2-Fluorophenyl)-N-methyl-1H-pyrrole-3-methanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Li, X., et al. (2022). Design, synthesis and anti-breast cancer evaluation of biaryl pyridine analogues as potent RSK inhibitors. Bioorganic & Medicinal Chemistry Letters, 59, 128565. [Link]

-

Payamifar, P., & Marjani, A. P. (2024). Examples of biaryl structure applications. ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Name Reactions. Retrieved from [Link]

-

PubChem. (n.d.). (5-Fluoro-3-pyridinyl)-pyridin-3-ylmethanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). (5-(Trifluoromethoxy)pyridin-3-YL)methanamine. Retrieved from [Link]

-

Alchem.Pharmtech. (n.d.). CAS 3731-52-0 | Pyridin-3-ylmethanamine. Retrieved from [Link]

-

Hidenori, Y., et al. (n.d.). The Novel Reduction of Pyridine Derivatives with Samarium Diiodide-Water. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

ResearchGate. (2009). 3-Cyanopyridine-2(1 H )-thiones in the Synthesis of Substituted 3-(Aminomethyl)pyridines. Retrieved from [Link]

-

Al-Zaydi, K. M. (2021). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). Mini-Reviews in Organic Chemistry, 18(5), 629-645. [Link]

-

PubChem. (n.d.). (3-Fluoro-5-methylphenyl)-pyridin-3-ylmethanamine. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2005). Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation.

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(5), 2845-2854. [Link]

-

ResearchGate. (2012). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media. Retrieved from [Link]

-

Uozumi, Y. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Journal of Organometallic Chemistry, 690(23), 5373-5377. [Link]

-

Al-Jadiri, M. F., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1113941. [Link]

-

Sun, Y., et al. (2021). Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)-1H-Indole-2-Carbohydrazide derivative. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1365-1378. [Link]

-

Marti, C., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1033-1062. [Link]

-

Gomaa, M. A. M., et al. (2022). 2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. Molbank, 2022(4), M1493. [Link]

-

ResearchGate. (2022). DFT calculations of H- and C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Retrieved from [Link]

-

SpectraBase. (n.d.). 5H-Cyclohepta[b]pyridine-3-carbonitrile, 6,7,8,9-tetrahydro-2-amino-4-(2-fluorophenyl)-. Retrieved from [Link]

Sources

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. pyridin-3-ylmethanamine;CAS No.:3731-52-0 [chemshuttle.com]

- 4. (3-Fluoro-5-methylphenyl)-pyridin-3-ylmethanamine | C13H13FN2 | CID 79704831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1260180-20-8|(5-(4-Chlorophenyl)pyridin-3-yl)methanamine|BLD Pharm [bldpharm.com]

- 6. 1356111-01-7|(5-(3-(Trifluoromethyl)phenyl)pyridin-3-yl)methanamine|BLDpharm [bldpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Sci-Hub. Electroreduction of 3-cyanopyridine / Journal of Electroanalytical Chemistry, 1978 [sci-hub.st]

- 14. US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]

- 15. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. spectrabase.com [spectrabase.com]

- 19. Design, synthesis and anti-breast cancer evaluation of biaryl pyridine analogues as potent RSK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Pivotal Role of Fluorophenylpyridine Scaffolds in Modern Drug Discovery: A Technical Guide to Unraveling Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds has emerged as a transformative approach for the development of novel therapeutics.[1][2] Among these, fluorophenylpyridine derivatives have garnered significant attention due to their remarkable and diverse pharmacological profiles.[3][4] The unique physicochemical properties imparted by the fluorine atom—such as high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] This often translates into enhanced metabolic stability, increased membrane permeability, and improved binding affinity to biological targets.[1][4] This guide provides an in-depth exploration of the multifaceted biological activities of fluorophenylpyridine derivatives, offering field-proven insights into their mechanisms of action and the experimental workflows crucial for their evaluation.

The Strategic Advantage of Fluorination in Pyridine Derivatives

The pyridine ring is a ubiquitous feature in a vast number of FDA-approved drugs, valued for its ability to act as a hydrogen bond acceptor and participate in crucial interactions with biological targets.[2][3] The introduction of a fluorophenyl moiety to this scaffold creates a synergistic effect, where the electronic properties of both rings contribute to the overall biological activity.

The strategic placement of fluorine atoms on the phenyl ring can significantly alter the electronic distribution, lipophilicity (logP), and pKa of the entire molecule.[1] This fine-tuning is critical for optimizing drug-like properties. For instance, fluorination can block sites susceptible to metabolic degradation by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[2]

Caption: Key properties of fluorine and their impact on drug design.

Diverse Biological Activities of Fluorophenylpyridine Derivatives

Fluorophenylpyridine derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for a range of therapeutic areas.[3][4]

Anticancer Activity

A significant body of research highlights the potent anticancer properties of fluorophenylpyridine derivatives.[5][6][7] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression and the induction of apoptosis.[6][8]

2.1.1. Mechanism of Action: Kinase Inhibition

A primary mechanism through which these derivatives exhibit anticancer activity is the inhibition of protein kinases.[8][9][10] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[11][12] Fluorophenylpyridine-based compounds have been identified as potent inhibitors of several kinase families, including:

-

Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR-2, these compounds can disrupt angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[8][13]

-

Aurora Kinases: Overexpression of Aurora kinase B (AURKB) is common in aggressive cancers.[14] Specific fluorophenyl-containing quinazoline derivatives have been developed as selective AURKB inhibitors with oral activity.[14]

-

PIM Kinases: PIM kinases are involved in cell survival and proliferation, making them attractive targets for cancer therapy.[15][16]

-

Tyrosine Kinases: This broad family of kinases, including epidermal growth factor receptor (EGFR), plays a central role in cell proliferation and is a validated target for many approved anticancer drugs.[13]

The fluorophenyl moiety often plays a critical role in the binding of these inhibitors to the ATP-binding pocket of the kinase, enhancing potency and selectivity.[11]

2.1.2. Induction of Apoptosis and Cell Cycle Arrest

Beyond kinase inhibition, certain fluorophenylpyridine derivatives can induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.[6] For example, some derivatives have been shown to upregulate tumor suppressor proteins like p53 and p21, and the apoptosis-associated protein JNK, while downregulating cell cycle-promoting proteins like cyclin D1.[6] This leads to an arrest of the cell cycle, typically at the G2/M phase, and subsequent apoptosis.[6]

Antimicrobial Activity

The search for novel antimicrobial agents is a global health priority, and fluorophenylpyridine derivatives have emerged as a promising class of compounds.[17][18][19] They have shown activity against a range of bacterial strains, including drug-resistant variants.[18][20]

2.2.1. Mechanism of Action

The antibacterial mechanism of some fluorophenylpyridine derivatives, particularly those belonging to the oxazolidinone class, involves the inhibition of bacterial protein synthesis at the initial stage.[18] This unique mechanism means there is no cross-resistance with other classes of antibiotics.[18] Studies have demonstrated that these compounds can be particularly effective against Gram-positive bacteria.[18][21]

Neuroprotective Effects

Emerging evidence suggests that fluorophenylpyridine derivatives may have therapeutic potential in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's.[22][23][24] Their neuroprotective effects are often attributed to their anti-inflammatory and antioxidant properties.[22][23]

2.3.1. Mechanism of Action

In the context of neuroinflammation, which plays a crucial role in the progression of neurodegenerative diseases, certain fluoxetine derivatives containing a fluorophenyl moiety have been shown to suppress the activation of microglia and astrocytes.[22] This is achieved by inhibiting key inflammatory signaling pathways, such as the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines.[22] Additionally, some dihydropyridine derivatives have demonstrated the ability to protect against toxicity induced by oxidative stress and tau hyperphosphorylation.[23]

Experimental Workflows for Biological Evaluation

A rigorous and systematic approach to evaluating the biological activity of novel fluorophenylpyridine derivatives is paramount. The following section details essential experimental protocols.

In Vitro Anticancer Activity Assessment

The initial evaluation of anticancer potential typically involves a tiered approach, starting with in vitro cytotoxicity screening against a panel of human cancer cell lines.[25][26]

3.1.1. Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[25][27]

Step-by-Step Methodology:

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in 96-well plates at a predetermined density and allow them to adhere overnight.[6][25]

-

Compound Treatment: Treat the cells with a serial dilution of the fluorophenylpyridine derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like doxorubicin).[8]

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[28][29]

A crucial aspect of this initial screening is to also assess the cytotoxicity of the compounds against non-malignant cell lines to determine a selectivity index (SI).[26][30] The SI is calculated by dividing the IC50 value in the non-malignant cells by the IC50 value in the cancer cells.[26][30] A higher SI indicates greater selectivity for cancer cells.

Caption: Workflow for the MTT cell viability assay.

Kinase Inhibition Assays

For compounds showing promising anticancer activity, it is essential to investigate their potential as kinase inhibitors. A variety of biochemical and cell-based assays can be employed.[12][31][32]

3.2.1. Biochemical Kinase Assays

These assays measure the direct inhibitory effect of a compound on the activity of an isolated kinase enzyme.[31][33]

-

Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced or the amount of ATP consumed during the phosphorylation reaction.[11][33]

-

Fluorescence-Based Assays (e.g., TR-FRET): Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays are highly sensitive and suitable for high-throughput screening.[11][32] They typically involve a biotinylated substrate and a phospho-specific antibody labeled with a fluorescent donor-acceptor pair.[32]

3.2.2. Cell-Based Kinase Assays

While biochemical assays are valuable, it is crucial to confirm that a compound can inhibit kinase activity within a cellular context.[31]

-

Cellular Phosphorylation Assay: This involves treating cells with the inhibitor and then measuring the phosphorylation status of the kinase's substrate using methods like Western blotting or ELISA.[31]

-

NanoBRET™ Target Engagement Assay: This technology allows for the quantitative measurement of compound binding to a specific kinase target within intact cells in real-time.[12][31]

Antimicrobial Susceptibility Testing

The primary method for evaluating the antibacterial activity of new compounds is by determining the Minimum Inhibitory Concentration (MIC).[18]

3.3.1. Protocol 2: Broth Microdilution Method for MIC Determination

Step-by-Step Methodology:

-

Compound Preparation: Prepare a serial two-fold dilution of the fluorophenylpyridine derivative in a suitable broth medium in a 96-well microtiter plate.[18]

-

Bacterial Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and add it to each well.[17][19]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[18]

Structure-Activity Relationship (SAR) Insights

Systematic analysis of the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of fluorophenylpyridine derivatives.[3][34][35][36]

| Structural Modification | Impact on Antiproliferative Activity | Rationale/Example |

| Position of Fluorine on Phenyl Ring | Can significantly alter activity. | The specific substitution pattern (ortho, meta, para) influences electronic properties and interactions with the target protein. For some kinase inhibitors, a 2-fluoro-5-trifluoromethylphenyl moiety showed potent activity.[9] |

| Presence of Electron-Withdrawing Groups | Often enhances antimicrobial and cytotoxic effects.[20] | Groups like nitro or cyano can modulate the electronic nature of the molecule, potentially improving target binding. |

| Presence of -OH, -OMe, -C=O, -NH2 Groups | Can enhance antiproliferative activity.[34][36] | These groups can participate in hydrogen bonding and other key interactions within the binding site of the target protein. |

| Bulky Groups | May decrease antiproliferative activity.[34][36] | Steric hindrance can prevent optimal binding to the target. |

Conclusion and Future Directions

Fluorophenylpyridine derivatives represent a highly versatile and promising scaffold in drug discovery, with demonstrated efficacy across multiple therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.[3][4] The strategic incorporation of the fluorophenyl group offers a powerful tool for medicinal chemists to fine-tune the physicochemical and pharmacological properties of lead compounds.

Future research in this area will likely focus on:

-

Elucidation of Novel Mechanisms of Action: While kinase inhibition is a well-established mechanism, further studies are needed to uncover other cellular targets and pathways modulated by these compounds.

-

Development of More Selective Inhibitors: Enhancing selectivity is key to minimizing off-target effects and improving the safety profile of drug candidates.

-

Combination Therapies: Investigating the synergistic effects of fluorophenylpyridine derivatives with existing therapeutic agents could lead to more effective treatment regimens.[8]

The continued exploration of the chemical space around the fluorophenylpyridine core, guided by robust biological evaluation and SAR studies, holds immense potential for the discovery of next-generation therapeutics to address unmet medical needs.

References

-

Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Basic protocol to assess preclinical anticancer activity. It can be... (n.d.). ResearchGate. Retrieved from [Link]

-

The Role of Fluorinated Pyridine Derivatives in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. Retrieved from [Link]

-

Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). ResearchGate. Retrieved from [Link]

-

Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. Retrieved from [Link]

-

The Strategic Importance of Fluorinated Pyridine Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Assay Development for Protein Kinase Enzymes. (2012). National Center for Biotechnology Information. Retrieved from [Link]

-

A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (n.d.). ResearchGate. Retrieved from [Link]

-

Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. Retrieved from [Link]

-

Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). PubMed. Retrieved from [Link]

-

Kinase assays. (2020). BMG LABTECH. Retrieved from [Link]

-

Antibacterial activity of compounds 4-8. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (n.d.). MDPI. Retrieved from [Link]

-

Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity. (2017). Semantic Scholar. Retrieved from [Link]

-

Synthesis and Evaluation of Novel Compounds with Anticancer Activity. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (2025). PubMed. Retrieved from [Link]

-

Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and - pyrimidines. (n.d.). PubMed. Retrieved from [Link]

-

Antiparasitic Activity of Fluorophenyl-Substituted Pyrimido[1,2-a]benzimidazoles. (2023). National Center for Biotechnology Information. Retrieved from [Link]

-

Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. (2023). National Institutes of Health. Retrieved from [Link]

-

Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis and antimicrobial activity of 4-trifluoromethylpyridine nucleosides. (2017). De Gruyter. Retrieved from [Link]

-

PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). PubMed. Retrieved from [Link]

-

Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. (n.d.). Annals of Medical and Health Sciences Research. Retrieved from [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Neuroprotective Effects of Fluoxetine Derivative 4-[3-Oxo-3-(2-trifluoromethyl-phenyl)-propyl]-morpholinium Chloride (OTPM) as a Potent Modulator of Motor Deficits and Neuroinflammatory Pathways in LPS-Induced BV-2 Microglial Cells and MPTP-Induced Parkinsonian Models. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). International Journal on Science and Technology. Retrieved from [Link]

-

Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2016). ResearchGate. Retrieved from [Link]

-

(PDF) Anticancer Functions of Pyridine Heterocycles. (2022). ResearchGate. Retrieved from [Link]

-

pyridine derivatives as anticancer agents: fda-approved drugs and promising reported compounds. (2025). ResearchGate. Retrieved from [Link]

-

Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). National Institutes of Health. Retrieved from [Link]

-

Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. (n.d.). MDPI. Retrieved from [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Neuroprotective effects of a dihydropyridine derivative, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (CV-159), on rat ischemic brain injury. (n.d.). PubMed. Retrieved from [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). PubMed. Retrieved from [Link]

-

Neuroprotective effects of the novel D3/D2 receptor agonist and antiparkinson agent, S32504, in vitro against 1-methyl-4- phenylpyridinium (MPP+) and in vivo against 1-methyl-4-phenyl-1,2,3,6- tetrahydropyridine (MPTP): A comparison to ropinirole. (2025). ResearchGate. Retrieved from [Link]

-

Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. (n.d.). PubMed. Retrieved from [Link]

-

Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. (2025). J-STAGE. Retrieved from [Link]

-

Synthesis and structure-activity relationships of piperidinylpyrrolopyridine derivatives as potent and selective H-1 antagonists. (2025). ResearchGate. Retrieved from [Link]

-

Pyridine derivatives as Pim kinase inhibitors as anticancer agents. (n.d.). ResearchGate. Retrieved from [Link]

-

(PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024). ResearchGate. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and - pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. amhsr.org [amhsr.org]

- 8. ijsat.org [ijsat.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 12. reactionbiology.com [reactionbiology.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 20. ijpsonline.com [ijpsonline.com]

- 21. semanticscholar.org [semanticscholar.org]

- 22. mdpi.com [mdpi.com]

- 23. mdpi.com [mdpi.com]

- 24. Neuroprotective effects of a dihydropyridine derivative, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarbox ylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (CV-159), on rat ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. mdpi.com [mdpi.com]

- 29. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 31. reactionbiology.com [reactionbiology.com]

- 32. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 33. bmglabtech.com [bmglabtech.com]

- 34. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

- 36. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide to the Spectroscopic Characterization of (5-(3-Fluorophenyl)pyridin-3-yl)methanamine

Abstract

This guide provides a detailed technical overview of the spectroscopic characterization of the novel compound (5-(3-Fluorophenyl)pyridin-3-yl)methanamine (CAS 1356110-47-8).[1] As this molecule holds potential interest for researchers in medicinal chemistry and drug development, a thorough understanding of its structural verification is paramount. This document outlines the theoretical underpinnings and practical considerations for acquiring and interpreting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental spectra for this specific compound are not widely available in public databases, this guide leverages established spectroscopic principles and data from analogous structures to present a robust, predicted dataset. This approach serves as a reliable benchmark for researchers actively synthesizing or working with this compound, ensuring a high degree of confidence in its identity and purity.

Introduction to this compound

This compound is a bi-aryl compound featuring a 3-fluorophenyl group attached to a pyridine core, which is further substituted with a methanamine group. The molecular formula is C₁₂H₁₁FN₂ and it has a molecular weight of approximately 202.23 g/mol .[1] The unique arrangement of these functional groups—a hydrogen bond donor/acceptor in the aminomethyl group, a polar C-F bond, and the aromatic systems—suggests its potential for diverse molecular interactions, making it a compound of interest in drug discovery programs. Accurate structural confirmation is the foundational step in any such program, and this is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol for NMR analysis ensures reproducibility and accuracy. The following is a standard operating procedure for acquiring high-quality NMR data.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Causality in Experimental Choices:

-

Solvent Selection: DMSO-d₆ is often a good choice for primary amines as the amine protons (NH₂) are less prone to rapid exchange with the solvent compared to deuterated chloroform (CDCl₃), leading to sharper, more observable signals.

-

Internal Standard: Tetramethylsilane (TMS) is used as an internal standard because it is chemically inert, volatile (easily removed), and its protons resonate at a high-field position (0 ppm) that rarely overlaps with signals from the analyte.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is based on established substituent effects on aromatic rings.[2][3]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.6 - 8.8 | m | 2H | H-2, H-6 (Pyridine) | Protons α to the pyridine nitrogen are significantly deshielded. |

| ~7.8 - 8.0 | m | 1H | H-4 (Pyridine) | Proton on the pyridine ring, deshielded by the ring current and nitrogen. |

| ~7.3 - 7.5 | m | 2H | H-5, H-6 (Fluorophenyl) | Aromatic protons on the fluorophenyl ring. |

| ~7.1 - 7.2 | m | 2H | H-2, H-4 (Fluorophenyl) | Aromatic protons on the fluorophenyl ring, influenced by the fluorine substituent. |

| ~3.9 | s | 2H | -CH₂-NH₂ | Methylene protons adjacent to the electron-withdrawing pyridine ring and the nitrogen atom. |

| ~1.8 (broad) | s | 2H | -NH₂ | Primary amine protons; chemical shift can vary with concentration and solvent. |

Predicted ¹³C NMR Spectrum

The prediction of ¹³C NMR chemical shifts relies on additivity rules for substituted aromatic systems.[4][5]

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~162 (d, ¹JCF ≈ 245 Hz) | C-3 (Fluorophenyl) | Carbon directly bonded to fluorine, shows a large one-bond coupling constant. |

| ~148 - 150 | C-2, C-6 (Pyridine) | Carbons α to the pyridine nitrogen are strongly deshielded. |

| ~140 | C-5 (Pyridine) | Quaternary carbon attached to the fluorophenyl ring. |

| ~135 | C-3 (Pyridine) | Quaternary carbon attached to the methanamine group. |

| ~130 (d, ³JCF ≈ 8 Hz) | C-5 (Fluorophenyl) | Aromatic carbon with a three-bond coupling to fluorine. |

| ~125 | C-4 (Pyridine) | Carbon γ to the pyridine nitrogen. |

| ~123 | C-1 (Fluorophenyl) | Quaternary carbon attached to the pyridine ring. |

| ~115 (d, ²JCF ≈ 21 Hz) | C-2, C-4 (Fluorophenyl) | Carbons ortho to the fluorine show significant two-bond coupling. |

| ~113 (d, ²JCF ≈ 22 Hz) | C-6 (Fluorophenyl) | Carbon ortho to the fluorine shows significant two-bond coupling. |

| ~45 | -CH₂-NH₂ | Aliphatic carbon attached to the pyridine ring and nitrogen. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

Caption: A typical workflow for acquiring an IR spectrum using an ATR-FT-IR spectrometer.

Trustworthiness through Self-Validation:

-

Background Correction: A background spectrum of the clean ATR crystal is taken before the sample spectrum. This is then subtracted from the sample spectrum to remove any interfering signals from atmospheric CO₂ and water vapor, ensuring the resulting spectrum is solely from the sample.

Predicted Characteristic IR Absorptions

The predicted IR absorption bands are based on well-established correlation tables for organic functional groups.[6][7][8][9][10]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3300 - 3500 | Medium | N-H stretch (two bands) | Primary Amine |

| ~3030 | Weak-Medium | C-H stretch | Aromatic |

| 2850 - 2950 | Weak-Medium | C-H stretch | Aliphatic (-CH₂-) |

| ~1600, 1500-1430 | Medium-Strong | C=C and C=N stretch | Aromatic Rings (Pyridine and Phenyl) |

| 1550 - 1650 | Medium | N-H bend (scissoring) | Primary Amine |

| ~1250 | Strong | C-F stretch | Aryl-Fluoride |

| 1000 - 1250 | Medium | C-N stretch | Aliphatic Amine |

| 680 - 860 | Strong | C-H out-of-plane bend | Aromatic Substitution |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and elemental composition.

Experimental Protocol: MS Data Acquisition

Caption: General workflow for obtaining high-resolution mass spectrometry data.

Expertise in Method Selection:

-

Ionization Technique: Electrospray Ionization (ESI) is chosen as it is a soft ionization technique suitable for polar, non-volatile molecules like amines, minimizing fragmentation in the initial ionization step and preserving the molecular ion.

-

Mass Analyzer: A Time-of-Flight (TOF) analyzer is ideal for providing high-resolution mass data, allowing for the accurate determination of the elemental composition from the measured mass-to-charge ratio.

Predicted Mass Spectrum Data

The molecular formula is C₁₂H₁₁FN₂. The predicted mass spectrum is based on the exact mass and common fragmentation pathways for benzylamine-type structures.[11][12][13][14][15]

| m/z (predicted) | Ion | Rationale |

| 203.0985 | [M+H]⁺ | Protonated molecular ion. The high-resolution mass should be within 5 ppm of the calculated value. |